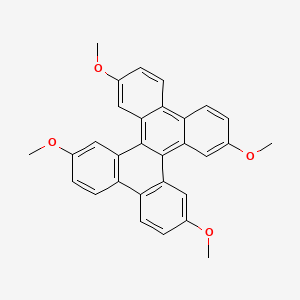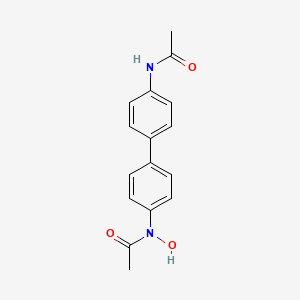![molecular formula C9H15NO10S2 B1213769 [(1S,2S,6R,9S)-11,11-dimethyl-4,4-dioxo-3,5,8,10,12-pentaoxa-4λ6-thiatricyclo[7.3.0.02,6]dodecan-9-yl]methyl sulfamate](/img/structure/B1213769.png)
[(1S,2S,6R,9S)-11,11-dimethyl-4,4-dioxo-3,5,8,10,12-pentaoxa-4λ6-thiatricyclo[7.3.0.02,6]dodecan-9-yl]methyl sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,2S,6R,9S)-11,11-dimethyl-4,4-dioxo-3,5,8,10,12-pentaoxa-4λ6-thiatricyclo[73002,6]dodecan-9-yl]methyl sulfamate is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sulfamic acid 2,3-o-(1-methylethylidene)-4,5-o-sulfonyl-beta-fructopyranose ester involves several synthetic routes. One common method includes reacting 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose sulfonyl chloride with an amine (RNH2), where R can be hydrogen or a C1 to C4 alkyl group, in a solvent such as ketones, nitriles, esters, or their mixtures .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: [(1S,2S,6R,9S)-11,11-dimethyl-4,4-dioxo-3,5,8,10,12-pentaoxa-4λ6-thiatricyclo[7.3.0.02,6]dodecan-9-yl]methyl sulfamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include strong alkalis like sodium hydride in DMF, sulfuryl chloride in the presence of pyridine or triethylamine, and chlorosulfonyl isocyanate . Reaction conditions often involve temperatures ranging from -40°C to 25°C.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with sulfuryl chloride can yield chlorosulfate derivatives .
Wissenschaftliche Forschungsanwendungen
[(1S,2S,6R,9S)-11,11-dimethyl-4,4-dioxo-3,5,8,10,12-pentaoxa-4λ6-thiatricyclo[7.3.0.02,6]dodecan-9-yl]methyl sulfamate has a wide range of scientific research applications. It is used in the development of pharmaceuticals, particularly as an anticonvulsant and for the treatment of migraines . Additionally, it is studied for its potential use in various industrial processes due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of sulfamic acid 2,3-o-(1-methylethylidene)-4,5-o-sulfonyl-beta-fructopyranose ester involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, it modulates the activity of certain neurotransmitters and ion channels in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other sulfamate derivatives and fructopyranose esters. Examples are 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose sulfamate and methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside .
Uniqueness: What sets sulfamic acid 2,3-o-(1-methylethylidene)-4,5-o-sulfonyl-beta-fructopyranose ester apart is its specific combination of sulfamate and fructopyranose ester functionalities, which confer unique chemical and biological properties .
Eigenschaften
Molekularformel |
C9H15NO10S2 |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
[(1S,2S,6R,9S)-11,11-dimethyl-4,4-dioxo-3,5,8,10,12-pentaoxa-4λ6-thiatricyclo[7.3.0.02,6]dodecan-9-yl]methyl sulfamate |
InChI |
InChI=1S/C9H15NO10S2/c1-8(2)17-7-6-5(18-22(13,14)19-6)3-15-9(7,20-8)4-16-21(10,11)12/h5-7H,3-4H2,1-2H3,(H2,10,11,12)/t5-,6-,7+,9+/m1/s1 |
InChI-Schlüssel |
GGOAQSGCBDRTHT-JAKMQLQISA-N |
Isomerische SMILES |
CC1(O[C@H]2[C@H]3[C@@H](CO[C@]2(O1)COS(=O)(=O)N)OS(=O)(=O)O3)C |
Kanonische SMILES |
CC1(OC2C3C(COC2(O1)COS(=O)(=O)N)OS(=O)(=O)O3)C |
Synonyme |
2,3-O-(isopropylidene)-4,5-O-sulfonyl-beta-D-fructopyranose sulfamte RWJ 37947 RWJ-37947 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-tert-Butylcalix[8]arene](/img/structure/B1213687.png)







![(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1213699.png)




![4a,6a-Dimethyl-9-(methylsulfanyl)-4b,6,6a,7a,8,8a,8b,8c,9,10-decahydro-4aH-spiro[cyclopropa[4,5]cyclopenta[1,2-a]phenanthrene-7,2'-oxolane]-2,5'(5H)-dione](/img/structure/B1213709.png)
